molecular formula C10H15ClN2O2 B7785176 ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B7785176
M. Wt: 230.69 g/mol
InChI Key: XNETWGOOMRRFSD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups, and an ethyl ester group attached to a propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the methyl groups.

    Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the chlorine atom.

    Ethyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of both chlorine and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-4-15-9(14)5-6-13-8(3)10(11)7(2)12-13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNETWGOOMRRFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=C(C(=N1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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